Cas no 29170-18-1 (Methyl N-(2-aminoethyl)carbamate)
Methyl N-(2-aminoethyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-aminoethylcarbamate
- methyl N-(2-aminoethyl)carbamate
- Methyl (2-aminoethyl)carbamate
- (2-amino-ethyl)-carbamic acid methyl ester
- Methyl N-(2-aminoethyl)carbamate
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- MDL: MFCD12772323
- Inchi: 1S/C4H10N2O2/c1-8-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7)
- InChI Key: ZLPCBYPQDSLNMY-UHFFFAOYSA-N
- SMILES: O(C)C(NCCN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 74.4
- Topological Polar Surface Area: 64.4
Methyl N-(2-aminoethyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M295481-100mg |
methyl n-(2-aminoethyl)carbamate |
29170-18-1 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M295481-500mg |
methyl n-(2-aminoethyl)carbamate |
29170-18-1 | 500mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M295481-1g |
methyl n-(2-aminoethyl)carbamate |
29170-18-1 | 1g |
$ 390.00 | 2022-06-04 | ||
| Enamine | EN300-248116-1g |
methyl N-(2-aminoethyl)carbamate |
29170-18-1 | 1g |
$639.0 | 2023-09-15 | ||
| Enamine | EN300-248116-5g |
methyl N-(2-aminoethyl)carbamate |
29170-18-1 | 5g |
$1616.0 | 2023-09-15 | ||
| Enamine | EN300-248116-10g |
methyl N-(2-aminoethyl)carbamate |
29170-18-1 | 10g |
$2033.0 | 2023-09-15 | ||
| Enamine | EN300-248116-0.05g |
methyl N-(2-aminoethyl)carbamate |
29170-18-1 | 95.0% | 0.05g |
$538.0 | 2025-03-21 | |
| Enamine | EN300-248116-0.1g |
methyl N-(2-aminoethyl)carbamate |
29170-18-1 | 95.0% | 0.1g |
$563.0 | 2025-03-21 | |
| Enamine | EN300-248116-0.25g |
methyl N-(2-aminoethyl)carbamate |
29170-18-1 | 95.0% | 0.25g |
$588.0 | 2025-03-21 | |
| Enamine | EN300-248116-0.5g |
methyl N-(2-aminoethyl)carbamate |
29170-18-1 | 95.0% | 0.5g |
$614.0 | 2025-03-21 |
Methyl N-(2-aminoethyl)carbamate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Methyl N-(2-aminoethyl)carbamate
Introduction to Methyl N-(2-aminoethyl)carbamate (CAS No. 29170-18-1)
Methyl N-(2-aminoethyl)carbamate, with the chemical formula C₅H₁₁NO₂ and a CAS number of 29170-18-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications in drug development, particularly as an intermediate in the synthesis of various bioactive molecules.
The structure of Methyl N-(2-aminoethyl)carbamate features a carbamate functional group attached to an ethylene diamine derivative. This unique configuration makes it a valuable building block for designing novel therapeutic agents. The presence of both amino and carbamate groups allows for further functionalization, enabling chemists to tailor the compound for specific biological targets.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, many of which rely on small molecules that can modulate biological pathways with high precision. Methyl N-(2-aminoethyl)carbamate has emerged as a key intermediate in this process, particularly in the synthesis of kinase inhibitors and other enzyme-targeting drugs. Its ability to serve as a precursor for more complex molecules has made it indispensable in modern drug discovery.
One of the most compelling aspects of Methyl N-(2-aminoethyl)carbamate is its role in the development of antiviral and anticancer agents. Researchers have leveraged its structural properties to create compounds that can interfere with viral replication or inhibit the growth of cancer cells. For instance, studies have demonstrated its utility in designing inhibitors that target specific enzymes involved in viral protease activity, thereby preventing the virus from maturing and infecting host cells.
The compound's versatility extends to its application in peptide mimetics, where it can be used to create peptidomimetics that mimic the behavior of natural peptides but with improved pharmacokinetic properties. This approach has been particularly successful in developing treatments for neurological disorders, where peptide-based therapies have shown promise but often suffer from poor bioavailability.
Recent advancements in computational chemistry have further enhanced the utility of Methyl N-(2-aminoethyl)carbamate. By employing machine learning algorithms and molecular modeling techniques, researchers can predict how different modifications to the compound will affect its biological activity. This has led to more efficient screening processes and accelerated drug discovery pipelines.
The synthesis of Methyl N-(2-aminoethyl)carbamate typically involves the reaction of ethylene diamine with methyl carbamate. This reaction is straightforward yet yields a highly reactive intermediate that can be further functionalized. The ability to easily modify this intermediate allows chemists to explore a wide range of structural variations, each with potential therapeutic benefits.
In addition to its pharmaceutical applications, Methyl N-(2-aminoethyl)carbamate has found use in agrochemicals and material science. Its structural features make it a suitable candidate for developing novel pesticides and herbicides that are more effective and environmentally friendly. Furthermore, its ability to form stable complexes with metals has led to its exploration as a chelating agent in various industrial processes.
The safety profile of Methyl N-(2-aminoethyl)carbamate is another critical aspect that has been thoroughly investigated. Studies have shown that it is generally well-tolerated when used under controlled conditions, making it suitable for both laboratory research and industrial applications. However, as with any chemical compound, proper handling procedures must be followed to ensure safety.
Looking ahead, the future prospects for Methyl N-(2-aminoethyl)carbamate are promising. As research continues to uncover new applications and refine synthetic methodologies, this compound is expected to play an even greater role in the development of innovative therapies. The ongoing collaboration between academia and industry will likely drive further advancements, ensuring that this versatile compound remains at the forefront of chemical research.
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